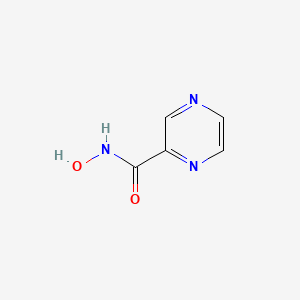

Pyrazinecarbohydroxamic acid

Description

Structure

3D Structure

Properties

CAS No. |

768-06-9 |

|---|---|

Molecular Formula |

C5H5N3O2 |

Molecular Weight |

139.11 g/mol |

IUPAC Name |

N-hydroxypyrazine-2-carboxamide |

InChI |

InChI=1S/C5H5N3O2/c9-5(8-10)4-3-6-1-2-7-4/h1-3,10H,(H,8,9) |

InChI Key |

NCTRNIMTEYFJEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pyrazinecarbohydroxamic Acid

Established Synthetic Pathways for Pyrazinecarbohydroxamic Acid Scaffolds

The synthesis of the this compound scaffold typically begins with pyrazine-2-carboxylic acid or its derivatives. These starting materials are widely available and serve as versatile precursors. The most common and established methods involve the conversion of the carboxylic acid into a more reactive intermediate, which is then reacted with hydroxylamine (B1172632) or a protected form of it. acs.org

Two primary pathways are prevalent:

Via Acyl Chlorides: A reliable method involves converting the pyrazinecarboxylic acid to its corresponding acyl chloride. This is often achieved by reacting the acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comscispace.com The resulting pyrazine-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium bicarbonate or potassium carbonate, to yield the final hydroxamic acid. scispace.comepo.org This method is efficient and generally provides good yields. scispace.com

Via Esters: Another common approach is the conversion of pyrazinecarboxylic acid to an ester, typically a methyl or ethyl ester. acs.org This can be accomplished through standard esterification procedures. The resulting pyrazinoate ester is then treated with a solution of hydroxylamine, often in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (NaOMe) in an alcoholic solvent. acs.orgresearchgate.net The reaction proceeds via nucleophilic attack of the hydroxylamine on the ester's carbonyl carbon. acs.org

The table below summarizes these established pathways.

| Starting Material | Key Reagents | Intermediate | Product |

| Pyrazine-2-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride; then NH₂OH·HCl, Base (e.g., NaHCO₃) | Pyrazine-2-carbonyl chloride | This compound |

| Pyrazine-2-carboxylic acid | Alcohol (e.g., MeOH, EtOH), Acid catalyst; then NH₂OH, Base (e.g., KOH) | Methyl/Ethyl pyrazinoate | This compound |

Novel Methodologies for this compound Production

While traditional methods are robust, research into more efficient and milder synthetic techniques continues. These novel methodologies aim to improve yields, reduce reaction times, and enhance compatibility with sensitive functional groups.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.orgcnr.it The transformation of pyrazinoate esters into this compound can be significantly expedited using microwave heating. organic-chemistry.orgresearchgate.net Reactions that might take several hours under conventional heating can often be completed in minutes, typically in the presence of hydroxylamine and a base in a solvent like methanol. organic-chemistry.orgthieme-connect.com This technique not only speeds up the synthesis but also tends to produce cleaner products with high yields and can be applied without causing racemization in chiral molecules. organic-chemistry.orgthieme-connect.com

Solid-Phase Synthesis: For the generation of libraries of derivatives for biological screening, solid-phase synthesis offers significant advantages. nih.goveurjchem.com This methodology involves immobilizing a starting material onto a polymer resin. nih.gov For hydroxamic acid synthesis, this can involve attaching a protected hydroxylamine to the resin, which is then acylated by an activated pyrazinecarboxylic acid. nih.gov Alternatively, a pyrazinoate ester can be bound to the resin and subsequently cleaved by hydroxylamine. nih.gov Solid-phase synthesis simplifies purification, as excess reagents and byproducts are washed away, and the desired product is cleaved from the resin in the final step. eurjchem.com

Advanced Coupling Reagents: The direct coupling of carboxylic acids with hydroxylamine can be facilitated by a variety of modern coupling reagents, avoiding the need to first form an acyl chloride or ester. Reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) can promote the formation of hydroxamic acids under mild conditions that are compatible with common protecting groups. organic-chemistry.org Another approach uses activating agents like ethyl chloroformate to form a mixed anhydride (B1165640) in a one-pot reaction, which then reacts with hydroxylamine. researchgate.netnih.gov

Design and Synthesis of this compound Derivatives for Biological Evaluation

To explore and optimize the biological activity of this compound, medicinal chemists synthesize a wide array of derivatives. This process involves systematic structural modifications to the parent molecule to understand structure-activity relationships (SAR). mdpi.comnih.govnih.gov

Strategic Modifications of the Pyrazine (B50134) Ring System

The pyrazine ring is a prime target for modification to modulate the molecule's properties, such as lipophilicity, electronic character, and steric profile, which can profoundly influence biological activity. mdpi.comnih.gov

Studies on related pyrazinecarboxamides have shown that introducing various substituents onto the pyrazine core can enhance antimycobacterial or antifungal activities. mdpi.comnih.gov Common synthetic strategies involve starting with pre-substituted pyrazine-2-carboxylic acids. For instance, compounds like 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid are used as precursors to introduce chloro and tert-butyl groups onto the final molecule. mdpi.comnih.govnih.gov

The general synthetic route involves the condensation of the corresponding substituted pyrazine-2-carbonyl chlorides with amines, a process directly analogous to the synthesis of the hydroxamic acid itself. mdpi.comnih.gov The biological evaluation of these derivatives reveals important SAR insights. For example, in a series of pyrazinecarboxamides, the introduction of a 5-tert-butyl and a 6-chloro group was found to be important for antimycobacterial activity. semanticscholar.org Specifically, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed high activity against Mycobacterium tuberculosis. semanticscholar.org Similarly, 3,5-Bromo-4-hydroxyphenyl derivatives of substituted pyrazinecarboxylic acids have demonstrated significant activity against Mycobacterium tuberculosis H37Rv. mdpi.comresearchgate.net These findings suggest that lipophilic and electron-withdrawing groups on the pyrazine ring can be beneficial for certain biological targets. nih.gov

The table below illustrates some strategic modifications and their observed biological impact in related pyrazinecarboxamide series.

| Pyrazine Ring Substituents (R¹, R²) | Resulting Compound Class | Observed Biological Activity Highlight |

| R¹=H, R²=Cl | 6-Chloropyrazine-2-carboxamides | Foundation for further derivatization mdpi.comnih.gov |

| R¹=tert-Butyl, R²=H | 5-tert-Butylpyrazine-2-carboxamides | Component of more active derivatives nih.gov |

| R¹=tert-Butyl, R²=Cl | 5-tert-Butyl-6-chloropyrazine-2-carboxamides | High antimycobacterial activity nih.govsemanticscholar.org |

Structural Diversification at the Hydroxamic Acid Moiety

The hydroxamic acid functional group (-CONHOH) is critical for the metal-chelating activity of these molecules, but it can also be a site for structural diversification to fine-tune activity or improve pharmacokinetic properties. nih.gov Modifications can be made at either the nitrogen or the oxygen atom of the hydroxamate.

N-Alkylation/N-Arylation: The hydrogen on the nitrogen atom can be replaced with an alkyl or aryl group. This is typically achieved by first preparing an O-protected hydroxamic acid to prevent O-alkylation. thieme-connect.com The protected intermediate can then be N-alkylated using an alkyl halide (e.g., benzyl (B1604629) bromide) or N-arylated using an aryl halide (e.g., iodobenzene) under appropriate conditions, followed by removal of the O-protecting group to yield the N-substituted hydroxamic acid. thieme-connect.com Such modifications can impact the molecule's conformation and hydrogen-bonding capabilities.

O-Alkylation: While often avoided to preserve the free hydroxamic acid for metal chelation, O-alkylation is a possible modification. Treating a hydroxamic acid with a reagent like diazomethane (B1218177) can lead to methylation, with the oxygen atom being the prevalent site of alkylation, though some N-alkylation can occur as a competing reaction, particularly with aromatic substrates. nih.gov O-substituted derivatives may function as prodrugs, which can be metabolized in vivo to release the active hydroxamic acid. nih.govnih.gov

Integration of Bioreducible Functional Groups

A sophisticated strategy in drug design is the incorporation of functional groups that are selectively activated under specific biological conditions, such as the hypoxic (low oxygen) environment found in solid tumors. bsb-muenchen.demdpi.com The nitro group (-NO₂) is a versatile functional group that can serve this purpose. bsb-muenchen.desvedbergopen.comtmu.edu.tw

Advanced Structural Characterization and Spectroscopic Analysis in Pyrazinecarbohydroxamic Acid Research

X-ray Crystallographic Analysis of Pyrazinecarbohydroxamic Acid and Related Structures

X-ray crystallography is a definitive technique for determining the precise atomic arrangement of crystalline solids, offering unambiguous proof of molecular structure, conformation, and intermolecular interactions. anton-paar.com

Research on this compound monohydrate has successfully employed single-crystal X-ray diffraction. researchgate.net These studies revealed that in the solid state, the molecule exists in the keto tautomeric form and possesses a Z-configuration . researchgate.net The Z-conformation refers to the cis arrangement of the carbonyl oxygen and the hydroxyl group relative to the C-N bond. This configuration is often stabilized by the formation of intramolecular hydrogen bonds. The crystal structure is further stabilized by a system of intermolecular hydrogen bonds, which are significantly influenced by the aromatic substituent and the presence of water molecules of crystallization. researchgate.net

A closely related derivative, 3-carboxy-2-pyrazinecarbohydroxamic acid, has also been synthesized and characterized by single-crystal X-ray diffraction. researchgate.net Its crystallographic data provides further insight into the structural motifs of this class of compounds. The analysis showed that the molecules, in conjunction with water molecules, assemble into a three-dimensional framework through intermolecular hydrogen bonding. researchgate.net In contrast, studies on a dioxomolybdenum(VI) complex with this compound revealed that the molecule adopts the enol tautomeric form upon coordination with the metal ion. researchgate.net

Table 1: Crystallographic Data for 3-Carboxy-2-pyrazinecarbohydroxamic Acid Data sourced from a one-pot synthesis and characterization study. researchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 4.8659(10) |

| b (Å) | 7.4233(15) |

| c (Å) | 11.602(2) |

| α (°) | 96.904(2) |

| β (°) | 92.422(3) |

| γ (°) | 107.454(2) |

| Volume (ų) | 395.51(14) |

| Z | 2 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. wikipedia.org Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives, providing detailed information about the chemical environment of each proton and carbon atom. researchgate.netnih.gov

The ¹H NMR spectrum provides information on the number and types of protons. For this compound, distinct signals are expected for the protons on the pyrazine (B50134) ring and the labile protons of the hydroxamic acid moiety (-NH and -OH). The chemical shifts and coupling constants of the aromatic protons are characteristic of the substitution pattern on the pyrazine ring.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the hydroxamic acid and the carbons of the pyrazine ring. researchgate.net Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are particularly valuable for conformational analysis, allowing for the differentiation between E and Z isomers in solution by probing the spatial proximity of protons. nih.govnih.gov

Table 2: Typical NMR Chemical Shift Ranges for this compound Moieties Expected ranges based on general principles and data for related structures.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Pyrazine-H | 8.0 - 9.0 |

| ¹H | NH -OH | 9.0 - 11.0 (broad) |

| ¹H | NH-OH | 9.5 - 11.5 (broad) |

| ¹³C | C =O (Carbonyl) | 160 - 170 |

| ¹³C | Pyrazine-C | 140 - 155 |

Infrared (IR) and Mass Spectrometric (MS) Characterization Techniques for this compound Derivatives

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used for the characterization of this compound derivatives. researchgate.net IR spectroscopy is used to identify the presence of specific functional groups, while MS is used to determine the molecular weight and elemental composition. researchgate.netscience.gov

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The presence of the hydroxamic acid functional group is indicated by distinct stretching vibrations for the O-H, N-H, and C=O (carbonyl) groups. The C=O stretching vibration is typically strong and appears in a characteristic region of the spectrum. uobabylon.edu.iq

Mass spectrometry provides the mass-to-charge ratio (m/z) of the parent molecule (molecular ion peak), confirming its molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information.

Table 3: Characteristic Infrared Absorption Bands for this compound Data based on typical frequencies for constituent functional groups. uobabylon.edu.iqlibretexts.org

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretch | 3000 - 3400 | Broad |

| N-H | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C=O (carbonyl) | Stretch | 1630 - 1680 | Strong |

| C=N, C=C (ring) | Stretch | 1400 - 1600 | Medium |

| C-N | Stretch | 1250 - 1350 | Medium |

Conformational Analysis and Tautomerism Investigations of Hydroxamic Acid Systems

The hydroxamic acid functional group (-CONHOH) exhibits complex structural behavior, primarily involving tautomerism and conformational isomerism. nih.govmdpi.com Understanding these phenomena is crucial for interpreting spectroscopic data and predicting the molecule's chemical behavior.

Tautomerism: Hydroxamic acids can exist in two tautomeric forms: the keto (or amide) form and the enol (or imide) form. researchgate.netnih.gov Numerous theoretical and experimental studies have shown that the keto form is generally the more stable tautomer and predominates in most conditions. nih.govresearchgate.net This stability is consistent with X-ray diffraction data for solid this compound, which found it in the keto form. researchgate.net However, the enol tautomer can be stabilized and become the dominant species under certain conditions, such as upon chelation to metal ions. researchgate.net

Conformational Isomerism: Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to two primary planar conformations: Z (cis) and E (trans). nih.gov

The Z-conformation is often the most stable form, particularly in nonpolar environments, as it allows for the formation of a stabilizing intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton. researchgate.netresearchgate.net

The E-conformation can also be present, and the equilibrium between the E and Z forms can be influenced by factors such as solvent polarity, temperature, and the nature of the substituents on the molecule. nih.govnih.gov The existence and ratio of these conformers in solution can be investigated using dynamic NMR spectroscopy. nih.gov

X-ray diffraction studies have confirmed that this compound adopts the Z-configuration in its crystalline state. researchgate.net

Computational and Theoretical Chemistry Approaches in Pyrazinecarbohydroxamic Acid Research

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and predicting the molecular properties of pyrazinecarbohydroxamic acid. These calculations provide a detailed picture of the molecule at the atomic level.

Experimental studies, such as X-ray diffraction analysis, have determined that this compound exists in the keto tautomeric form and possesses a Z-configuration in its crystalline state. researchgate.net Computational studies can expand on these findings by exploring the relative stabilities of different possible tautomers and conformers in various environments, such as in the gas phase or in solution. Tautomerism is a critical property for hydroxamic acids, as the keto-enol equilibrium influences the molecule's hydrogen bonding capacity, chelation behavior, and ultimately its biological activity. researchgate.netresearchgate.net

For a related compound, 3-carboxy-2-pyrazinecarbohydroxamic acid, DFT calculations have been performed using the B3LYP functional with a 6-31G(d,p) basis set. researchgate.net These calculations optimized the molecular geometry and determined the HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap, which was found to be 5.3 eV. researchgate.net This value provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net

Similar DFT calculations for this compound would yield valuable data, as summarized in the hypothetical table below, which illustrates the types of properties that can be computed.

Table 1: Representative Molecular Properties of this compound from Quantum Chemical Calculations This table is illustrative, showing the types of data obtained from DFT calculations. Specific values would require dedicated computational studies.

| Property | Calculated Value | Significance |

| Tautomer Stability | Keto form more stable than Enol form | Determines the dominant chemical structure and interaction patterns. |

| Dipole Moment | ~3-4 Debye | Influences solubility, intermolecular forces, and interaction with polar biological targets. |

| HOMO Energy | Calculated Value (e.g., -7.0 eV) | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | Calculated Value (e.g., -1.5 eV) | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | Calculated Value (e.g., 5.5 eV) | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

| Atomic Charges | Distributed values across atoms | Reveals electrophilic and nucleophilic sites, crucial for predicting reactivity and intermolecular interactions. |

Theoretical Prediction of Acid Dissociation Constants (pKa) for this compound

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action. routledge.com Theoretical methods provide a powerful means to predict pKa values before a compound is synthesized. routledge.comosti.gov

The prediction of pKa values typically involves a thermodynamic cycle that breaks down the dissociation process in solution into gas-phase and solvation components. researchgate.netillinois.edu High-level quantum chemical calculations (such as DFT with functionals like B3LYP or M06-2X) are used to compute the gas-phase free energies of the acidic form (HA) and its conjugate base (A⁻). osti.govnih.gov The differential solvation free energy is then calculated using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model. osti.govresearchgate.net

The key steps in this computational protocol are:

Geometry Optimization: The 3D structures of both the neutral this compound and its corresponding anion (formed by deprotonation of the N-OH group) are optimized in both the gas phase and the chosen solvent model. nih.gov

Frequency Calculation: Vibrational frequency calculations are performed to obtain thermal corrections (zero-point energy and thermal contributions to the Gibbs free energy) and to confirm that the optimized structures are true energy minima. osti.gov

Energy Calculation: Single-point energy calculations with a larger basis set may be performed on the optimized geometries to refine the electronic energy values.

pKa Calculation: The Gibbs free energy of dissociation in solution (ΔG°aq) is calculated using the thermodynamic cycle, and this value is then converted to a pKa value using the equation: pKa = ΔG°aq / (2.303 RT).

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), typically a protein. innovareacademics.in3ds.comresearchgate.net These methods are fundamental to computer-aided drug design. nih.gov

The hydroxamic acid functional group is a well-known zinc-binding moiety, making it a classic pharmacophore for inhibiting zinc-dependent enzymes, most notably histone deacetylases (HDACs). researchgate.netresearchgate.net Therefore, HDACs represent a primary hypothetical target for this compound.

A typical computational workflow would involve:

Receptor Preparation: Obtaining the 3D crystal structure of a target protein (e.g., a human HDAC isoform) from the Protein Data Bank (PDB).

Molecular Docking: Computationally placing the this compound molecule into the active site of the receptor. Docking algorithms score various poses based on binding affinity, predicting the most favorable orientation. Key interactions, such as the chelation of the catalytic zinc ion by the hydroxamic acid group and hydrogen bonds with active site residues, would be identified. jabonline.inresearchgate.netphcogj.com

Molecular Dynamics (MD) Simulation: The most promising docked complex is then subjected to an MD simulation. schrodinger.comdovepress.com This involves simulating the motion of all atoms in the system (protein, ligand, and surrounding solvent) over time (typically nanoseconds to microseconds). researchgate.netmdpi.com MD simulations assess the stability of the ligand in the binding pocket and provide insights into the dynamic nature of the interactions. shd-pub.org.rs

Table 2: Analysis from a Hypothetical Molecular Dynamics Simulation of this compound with an HDAC Target

| Analysis Metric | Description | Interpretation of Results |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the ligand's atoms from their initial docked position over time. | A stable, low RMSD value (e.g., < 2 Å) suggests the ligand remains tightly bound in the active site. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues in the protein. | Can reveal which parts of the protein become more or less flexible upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and receptor. | Identifies key, stable hydrogen bonds that are critical for binding affinity and specificity. |

| Binding Free Energy Calculation | Methods like MM/GBSA or MM/PBSA estimate the free energy of binding from the MD trajectory. | Provides a quantitative prediction of binding affinity, allowing comparison between different ligands. |

Computational Design Strategies for Novel this compound Analogues

Computational chemistry provides a robust platform for the rational design of novel analogues of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. tandfonline.commdpi.com

Starting with this compound as a lead scaffold, several strategies can be employed:

Pharmacophore Modeling: Based on a known active conformation (e.g., from a docking study), a pharmacophore model can be generated. nih.govscispace.com This model defines the essential 3D arrangement of chemical features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings, metal chelator). This model can then be used to screen large virtual libraries of compounds to identify new molecules that fit the required features. tandfonline.com

Structure-Based Design: Using the 3D structure of the ligand-receptor complex, modifications can be proposed to optimize interactions. For example, if an unoccupied hydrophobic pocket is identified near the pyrazine (B50134) ring in the active site, analogues with small alkyl or aryl substituents on the ring could be designed to fill this pocket and increase binding affinity.

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data for a series of related analogues is available, a QSAR model can be built. scispace.com This model creates a mathematical relationship between the chemical structures (described by molecular descriptors) and their biological activity. The resulting model can then be used to predict the activity of new, yet-to-be-synthesized analogues, prioritizing the most promising candidates.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. mdpi.com This allows for early-stage filtering of compounds that are likely to have poor drug-like properties, saving time and resources.

By integrating these computational approaches, researchers can systematically explore the chemical space around the this compound scaffold, moving from a starting molecule to optimized lead compounds in a more efficient and targeted manner.

Mechanistic Elucidation of Biological Activities of Pyrazinecarbohydroxamic Acid and Its Analogues

Anti-Mycobacterium tuberculosis Activity Mechanisms of Pyrazinoic Acid (Active Metabolite)

Pyrazinamide (B1679903) is a prodrug that requires conversion into its active form, pyrazinoic acid, by the pyrazinamidase enzyme found in Mycobacterium tuberculosis. drugbank.compatsnap.com The action of POA is most pronounced in acidic environments, which are characteristic of the inflammatory foci where the bacteria reside. asm.org The mechanisms behind its potent sterilizing activity against persistent mycobacteria are complex and have been the subject of extensive investigation.

A principal mechanism of pyrazinoic acid is its function as a protonophore, which disrupts the proton motive force (PMF) across the mycobacterial cell membrane. nih.govacs.org In an acidic extracellular environment, POA becomes protonated. nih.gov This neutral, protonated form is more lipid-soluble and can readily diffuse across the cell membrane into the bacterial cytoplasm, which has a more neutral pH. drugbank.commountainscholar.org

Upon entering the neutral cytoplasm, the pyrazinoic acid releases its proton. mountainscholar.orgnih.gov This process has two major consequences:

It acidifies the cytoplasm, disrupting the bacterium's ability to maintain pH homeostasis. acs.orgnih.govnih.gov

It dissipates the electrical potential component of the PMF. acs.orgmountainscholar.org

The continuous shuttling of protons into the cytoplasm acts as an uncoupler of oxidative phosphorylation, effectively short-circuiting the cell's energy-generating process. nih.govnih.gov This disruption of membrane energetics and the consequent depletion of cellular ATP reserves are believed to be a predominant mechanism of cell killing. nih.gov Studies have shown that other weak acids with protonophore characteristics, such as salicylic (B10762653) acid, can mimic this pH-dependent growth inhibition of mycobacteria. mountainscholar.orgnih.gov

Beyond its effects on membrane energetics, pyrazinoic acid has been shown to interact directly with a specific enzymatic target. Genetic, metabolomic, and biophysical analyses have established that POA binds to the aspartate decarboxylase enzyme, PanD. researchgate.netacs.org PanD is a crucial enzyme in the biosynthesis of coenzyme A (CoA), an essential cofactor for numerous metabolic processes, including fatty acid synthesis. acs.orgntu.edu.sg

The interaction of POA with PanD is unique. While it acts as a weak inhibitor of PanD's enzymatic activity, its primary effect is more complex. ntu.edu.sg The binding of pyrazinoic acid to PanD triggers the targeted degradation of the PanD protein by the caseinolytic protease complex ClpC1-ClpP. researchgate.net This leads to a depletion of intracellular CoA and its precursors, such as β-alanine and pantothenate. acs.org Missense mutations in the panD gene have been identified as a major mechanism of resistance to POA, further validating PanD as a key target. acs.orgacs.org This dual-action mechanism—weak enzymatic inhibition coupled with induced protein degradation—represents a sophisticated mode of action. ntu.edu.sg

The protonophore activity of pyrazinoic acid directly compromises the pH homeostasis of the mycobacterial cytoplasm. patsnap.com M. tuberculosis is capable of maintaining a stable internal pH over an external pH range of 5.5 to 7.3. acs.orgmountainscholar.org However, treatment with pyrazinoic acid leads to a concentration-dependent acidification of the cytoplasm. mountainscholar.orgnih.gov This effect is more pronounced as the external pH decreases, which correlates with increased drug activity. acs.orgnih.gov The disruption of the internal pH balance is detrimental to the bacterium, as it affects the function of numerous cytoplasmic enzymes and metabolic pathways that are optimized for a neutral pH environment. patsnap.comnih.gov The inability to maintain pH homeostasis, coupled with the depletion of energy, creates a hostile intracellular environment that contributes significantly to the bactericidal effect of the drug. patsnap.com

Broader Antimicrobial Spectrum of Pyrazinecarbohydroxamic Acid Derivatives

While the focus has largely been on anti-tuberculosis activity, derivatives of this compound and related pyrazine (B50134) compounds have been synthesized and evaluated against a wider range of microbes. These studies reveal a broader, albeit varied, antimicrobial potential.

A series of pyrazine-2-carbohydrazide (B1222964) derivatives, synthesized by condensing pyrazinoic acid hydrazide with various aromatic aldehydes, were tested against both Gram-positive and Gram-negative bacteria. jyoungpharm.org The results indicated that these compounds were generally more potent against the Gram-positive strains Staphylococcus aureus and Bacillus subtilis than against the Gram-negative strains Escherichia coli and Salmonella typhi. jyoungpharm.org

Similarly, novel pyrazine-2-carboxylic acid derivatives linked to piperazine (B1678402) moieties demonstrated antimicrobial activity against a panel of clinical isolates. rjpbcs.com Different derivatives showed notable efficacy against specific microbes, including E. coli, Pseudomonas aeruginosa, and the fungus Candida albicans. rjpbcs.com Further research on pyrazine carboxamide derivatives showed that specific substituted compounds possessed moderate to good in-vitro activity against S. aureus and E. coli. researchgate.net These compounds were also screened for antitubercular activity, highlighting the continued interest in this scaffold for targeting M. tuberculosis. researchgate.net

The data below summarizes the observed activity of different pyrazine derivatives against various microbial strains.

| Derivative Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carbohydrazides | Staphylococcus aureus (Gram+) | Active | jyoungpharm.org |

| Pyrazine-2-carbohydrazides | Bacillus subtilis (Gram+) | Active | jyoungpharm.org |

| Pyrazine-2-carbohydrazides | Escherichia coli (Gram-) | Lower Activity | jyoungpharm.org |

| Pyrazine-2-carbohydrazides | Salmonella typhi (Gram-) | Lower Activity | jyoungpharm.org |

| Pyrazine-2-carboxylic acid-piperazine derivatives | Candida albicans (Fungus) | Good (MIC: 3.125 µg/mL for compound 'P10') | rjpbcs.com |

| Pyrazine-2-carboxylic acid-piperazine derivatives | Pseudomonas aeruginosa (Gram-) | Sensitive (MIC: 25 µg/mL for compounds 'P6', 'P7', 'P9', 'P10') | rjpbcs.com |

| Pyrazine carboxamides | Staphylococcus aureus (Gram+) | Moderate to Good | researchgate.net |

| Pyrazine carboxamides | Escherichia coli (Gram-) | Moderate to Good | researchgate.net |

| Pyrazine carboxamides | Mycobacterium tuberculosis H37Rv | Active | researchgate.net |

Enzymatic Inhibition Profiles of this compound Analogues

The inhibitory action of pyrazine-based compounds is not limited to a single enzyme. Analogues of this compound, particularly pyrazinoic acid, have been shown to inhibit several key mycobacterial enzymes.

The most extensively validated enzymatic target is Aspartate Decarboxylase (PanD) . As detailed previously, pyrazinoic acid binds to PanD, leading to its degradation and the subsequent disruption of Coenzyme A biosynthesis. researchgate.netacs.org This interaction has been biophysically confirmed, with an estimated dissociation constant (KD) of 6.1 μM for POA, whereas the prodrug pyrazinamide shows no binding. acs.org

Another reported target is Fatty Acid Synthase I (FAS I) , an enzyme essential for synthesizing the long-chain fatty acids required for the unique mycobacterial cell wall. drugbank.compatsnap.com Studies have demonstrated that pyrazinoic acid and its analogues can inhibit the activity of purified FAS I. drugbank.comnih.gov The inhibition is concentration-dependent and appears to be competitive. nih.gov For instance, pyrazinamide itself showed a competitive inhibition constant (Ki) of approximately 2,600 μM, while its more potent analogue, 5-chloropyrazinamide (5-Cl-PZA), had a much lower Ki of around 57 μM, indicating significantly stronger inhibition. nih.gov

Additionally, research has identified Rv2783 as a potential target. asm.org Rv2783 is a bifunctional enzyme with roles in the metabolism of RNA, single-stranded DNA, and the bacterial signaling molecule ppGpp. Pyrazinoic acid was found to significantly inhibit the catalytic activities of the wild-type Rv2783 enzyme. A specific mutation in this enzyme was linked to PZA resistance in clinical isolates, supporting its role as a drug target. asm.org

The table below summarizes the enzymatic inhibition profiles for pyrazinoic acid and its analogues.

| Enzyme Target | Inhibiting Compound | Inhibition Profile | Reference |

|---|---|---|---|

| Aspartate Decarboxylase (PanD) | Pyrazinoic Acid (POA) | Binds to the enzyme (KD = 6.1 µM), leading to its degradation by the ClpC1-ClpP complex. | researchgate.netacs.org |

| Fatty Acid Synthase I (FAS I) | Pyrazinamide (PZA) | Competitive inhibitor (Ki ≈ 2,600 µM). | nih.gov |

| Fatty Acid Synthase I (FAS I) | 5-Chloropyrazinamide (5-Cl-PZA) | Competitive inhibitor (Ki ≈ 57 µM). | nih.gov |

| Fatty Acid Synthase I (FAS I) | Pyrazinoic Acid (POA) | Inhibits enzyme activity. | nih.gov |

| Rv2783 (Bifunctional enzyme) | Pyrazinoic Acid (POA) | Inhibits catalytic activities. | asm.org |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Pyrazinecarbohydroxamic Acid Derivatives

Correlating Structural Modifications with Antimycobacterial Efficacy

The antimycobacterial efficacy of pyrazinecarbohydroxamic acid derivatives is highly dependent on their chemical structure. SAR studies have systematically explored modifications to both the pyrazine (B50134) ring and the hydroxamic acid moiety to understand their impact on activity against Mycobacterium tuberculosis and other mycobacterial species.

Key findings from SAR studies indicate that the pyrazine ring and the carboxylic acid functional group (or its bioisosteres like the hydroxamic acid) are crucial for activity. semanticscholar.orgnih.gov The active moiety, POA, functions by binding to the PanD enzyme, a key component in the coenzyme A biosynthetic pathway, inducing its degradation. nih.gov Therefore, structural modifications that affect this interaction can significantly alter the drug's efficacy.

Research has shown that while some modifications can lead to improved potency, many alterations result in reduced or completely abolished antimycobacterial activity. nih.gov For instance, substitutions at the 3-, 5-, and 6-positions of the pyrazine ring have been extensively studied. While most substitutions with groups like halides (chloride, bromide), ethers, simple alkyl groups, hydroxyl groups, and aryl groups led to similar or decreased potency compared to the parent POA, certain substitutions have shown promise. nih.govresearchgate.net Notably, the introduction of an amino group at the 3- or 5-position resulted in a slight enhancement of activity. nih.govresearchgate.net Furthermore, alkylamino substitutions at these positions were found to be significantly more potent than POA. nih.govresearchgate.net

The hydroxamic acid moiety itself is a bioisosteric replacement for the carboxylic acid of POA. This functional group is critical, and its replacement with other groups like tetrazole, thioamide, or sulfonamide has been shown to be detrimental to the antimycobacterial activity, rendering the compounds inactive or only weakly active. nih.gov This underscores the importance of the specific chemical properties of the hydroxamic acid group for interaction with the biological target.

Table 1: Impact of Pyrazine Ring Substitutions on Antimycobacterial Activity of Pyrazinoic Acid Analogs

| Position of Substitution | Substituent Group | Relative Antimycobacterial Potency | Reference |

|---|---|---|---|

| 3- or 5- | Amino | Slight Improvement | nih.gov |

| 3- and 5- | Alkylamino | 5 to 10-fold more potent than POA | nih.govresearchgate.net |

| 3-, 5-, or 6- | Halides (Cl, Br) | Similar or Reduced | nih.govresearchgate.net |

| 3-, 5-, or 6- | Ethers | Similar or Reduced | nih.govresearchgate.net |

| 3-, 5-, or 6- | Simple Alkyl | Similar or Reduced | nih.govresearchgate.net |

| 3-, 5-, or 6- | Hydroxyl | Similar or Reduced | nih.govresearchgate.net |

| 3-, 5-, or 6- | Aryl | Similar or Reduced | nih.govresearchgate.net |

Exploration of Pyrazine Ring Substitutions and Bioisosteric Replacements

The exploration of substitutions on the pyrazine ring and the bioisosteric replacement of the ring itself have been key strategies in the search for improved antimycobacterial agents. The pyrazine nucleus is considered essential for the activity of PZA and its derivatives. semanticscholar.org

Studies involving the replacement of the pyrazine ring with other heterocyclic systems have generally resulted in a loss of antimycobacterial activity. semanticscholar.org For example, replacing the pyrazine ring with pyridazine (B1198779) or pyrimidine (B1678525) structures led to inactive or significantly less active compounds. nih.gov This highlights the specific spatial and electronic arrangement of the nitrogen atoms in the pyrazine ring as being optimal for potent activity. nih.gov However, the replacement of one of the nitrogen atoms with a CH moiety was found to be tolerated, indicating some flexibility in the ring structure. nih.gov

Bioisosteric replacement of the phenyl ring in related chalcone (B49325) structures with various heterocyclic rings such as pyridyl, thienyl, furfuryl, pyrrolyl, and pyrazolyl systems did not lead to an improvement in minimum inhibitory concentrations (MICs), with the resulting compounds showing inactivity. arabjchem.org This further emphasizes the privileged nature of the pyrazine scaffold in this class of antimycobacterial agents.

Substitutions on the pyrazine ring have yielded mixed results. As mentioned, while many substituents decrease activity, specific substitutions can be beneficial. The introduction of electron-withdrawing groups has been a strategy explored in related pyrazine-based compounds like chalcones, where such substitutions were found to be favorable for antimicrobial effects. nih.gov In the context of pyrazinoic acid analogs, however, the effect of substituents is more complex and appears to be highly position-dependent. For instance, 3- or 5-amino substitutions showed a slight improvement in activity over POA. nih.gov

Table 2: Effect of Bioisosteric Replacement of the Pyrazine Ring in Pyrazinoic Acid Analogs

| Ring System | Relative Antimycobacterial Activity | Reference |

|---|---|---|

| Pyridazine | Significantly Reduced/Inactive | nih.gov |

| Pyrimidine | Significantly Reduced/Inactive | nih.gov |

| Pyridine (one N replaced by CH) | Tolerated (retained activity) | nih.gov |

| Quinolone | Not directly compared | |

| Pyrazole | Not directly compared |

Development and Application of Quantitative Structure-Activity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

In the context of this compound and related antimycobacterial agents, QSAR studies have been employed to identify the key physicochemical and structural descriptors that govern their efficacy. For instance, QSAR models have been developed for various classes of antimycobacterial compounds, including chalcones and quinolone derivatives, which share some structural features or mechanisms of action with pyrazine derivatives. nih.govallsubjectjournal.com

These models often utilize descriptors related to the electronic properties (like HOMO and LUMO energies), steric properties (like molar refractivity), and topological properties of the molecules. nih.govnih.gov For example, a QSAR study on chalcone derivatives revealed that lower values of the highest occupied molecular orbital energy (E(HOMO)) and specific molar refractivity values were associated with increased antimycobacterial activity. nih.gov

While specific QSAR models solely focused on this compound derivatives are less commonly reported in the provided context, the principles derived from QSAR studies on analogous compounds are highly relevant. These models can help in understanding the structural requirements for potent antimycobacterial activity and can be applied to virtually screen libraries of this compound derivatives to prioritize them for synthesis and biological evaluation. nih.gov The development of statistically robust and predictive QSAR models, often using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), is a key step in the rational design of new antitubercular drugs. nih.govsemanticscholar.org

Advanced Analytical Methodologies for Pyrazinecarbohydroxamic Acid Research

Chromatographic Separation and Purification Techniques

Chromatographic methods are indispensable for isolating and purifying pyrazinecarbohydroxamic acid from reaction mixtures and biological matrices. ijpsjournal.comresearchgate.net High-performance liquid chromatography (HPLC) is a primary technique used for the analysis and quantification of this compound. wikipedia.orgopenaccessjournals.com

Reversed-phase HPLC is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. britannica.com The separation is based on the differential partitioning of the analyte between the two phases. wikipedia.org For a compound like this compound, which contains both polar (hydroxamic acid, carboxyl) and non-polar (pyrazine ring) moieties, careful selection of the column and mobile phase is crucial for achieving optimal resolution. Macroporous polymer-based columns can offer pH stability and durability for the analysis of related acidic compounds. cerealsgrains.org

Purification of this compound on a preparative scale often involves multiple steps. Initial purification may be achieved through precipitation methods, such as using quaternary ammonium (B1175870) salts to selectively precipitate the compound, followed by dissolution in a high-salt solution and subsequent removal of salts via dialysis or ethanol (B145695) precipitation. hyaluronicacidsupplier.comnih.gov Ion-exchange chromatography is another powerful technique, leveraging the charged nature of the hydroxamic acid and any other ionizable groups to bind to a charged stationary phase. nih.govpurolite.com Elution is typically achieved by altering the pH or increasing the ionic strength of the mobile phase. waters.com

Table 1: Exemplar HPLC Parameters for this compound Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separates compounds based on polarity. |

| Column | C18, Macroporous Polymer | C18 is a common nonpolar stationary phase; polymer columns offer pH stability. cerealsgrains.org |

| Mobile Phase | Acetonitrile/Water gradient with formic acid | Organic solvent and water create a polar mobile phase; acid controls ionization. britannica.com |

| Detector | UV/Vis Detector (e.g., at 260-270 nm) | The pyrazine (B50134) ring provides strong UV absorbance for sensitive detection. nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for standard HPLC columns. cerealsgrains.org |

| Temperature | Ambient or controlled (e.g., 30-40 °C) | Temperature control ensures reproducible retention times. animbiosci.org |

High-Resolution Mass Spectrometry for Metabolite and Degradation Product Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing metabolites and degradation products of this compound. technologynetworks.com Techniques like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry provide extremely high mass accuracy and resolution, allowing for the determination of elemental compositions from measured mass-to-charge (m/z) ratios. mdpi.comtum.de

When coupled with liquid chromatography (LC-HRMS), this approach allows for the separation of complex mixtures prior to mass analysis, which is essential for studying biological samples or forced degradation studies. animbiosci.org The ionization of this compound and its derivatives is typically achieved using electrospray ionization (ESI) in either positive or negative mode. animbiosci.org

In a typical workflow, the parent compound is analyzed to establish its accurate mass and fragmentation pattern (MS/MS). Subsequently, samples from metabolic or degradation experiments are analyzed. Unknown peaks in the chromatogram can be identified by comparing their accurate masses and fragmentation patterns to those of the parent compound and to databases of known metabolic transformations (e.g., hydroxylation, glucuronidation) or degradation pathways (e.g., hydrolysis). thermofisher.commassbank.eu For instance, the hydrolysis of the hydroxamic acid moiety would yield pyrazinoic acid, a transformation easily detectable by the corresponding mass shift.

Table 2: Potential Degradation Products and Metabolites of this compound Detectable by HRMS

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Potential Origin |

|---|---|---|---|

| This compound | C₅H₅N₃O₂ | 139.0382 | Parent Compound |

| Pyrazinoic acid | C₅H₄N₂O₂ | 124.0273 | Hydrolysis product |

| Pyrazinamide (B1679903) | C₅H₅N₃O | 123.0433 | Decarboxylation/Reduction product |

Spectroscopic Methods for In Situ Monitoring and Interaction Studies

Spectroscopic techniques are vital for real-time monitoring of reactions and for studying the non-covalent interactions of this compound. openaccessjournals.com These methods provide structural and dynamic information without the need for sample destruction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation of this compound and its derivatives. nih.govresearchgate.net Dynamic NMR experiments can be employed to study molecular interactions and kinetics, such as monitoring proton exchange rates between different isomeric forms (E/Z) of the hydroxamic acid group or with solvent molecules like water. researchgate.net Two-dimensional NMR techniques can be used for in situ monitoring of reactions in complex mixtures, resolving overlapping signals to track the consumption of reactants and the formation of products in real-time. frontiersin.org

Raman and Infrared (IR) Spectroscopy : Vibrational spectroscopy techniques like Raman and IR provide a molecular fingerprint based on the vibrational modes of chemical bonds. openaccessjournals.com IR spectroscopy is often used to confirm the presence of key functional groups, such as the C=O and N-H bonds in the hydroxamic acid moiety. researchgate.net Raman spectroscopy is particularly well-suited for in situ monitoring of crystallization processes or reactions in aqueous media due to the weak Raman signal of water. nih.govnih.gov It can provide real-time quantitative data on reactant and product concentrations.

Fluorescence Spectroscopy : While this compound itself may not be strongly fluorescent, changes in the fluorescence of a target macromolecule (like a protein) upon binding of the compound can be used to study the interaction. mdpi.com This technique is highly sensitive and can provide information on binding affinity and conformational changes of the target. mdpi.com

Table 3: Application of Spectroscopic Methods in this compound Research

| Spectroscopic Method | Information Provided | Application Example |

|---|---|---|

| NMR Spectroscopy | Atomic-level structure, molecular dynamics, concentration. frontiersin.org | Studying E/Z isomerism and proton exchange; monitoring synthesis. nih.govresearchgate.net |

| Raman Spectroscopy | Molecular vibrations, concentration, crystal polymorphism. nih.gov | In situ monitoring of crystallization or reaction kinetics in a bioreactor. nih.gov |

| IR Spectroscopy | Presence of functional groups. researchgate.net | Confirmation of synthesis and identification of functional groups. |

| Fluorescence Spectroscopy | Binding affinity, conformational changes (of target). mdpi.com | Studying the binding interaction with a target protein by monitoring changes in the protein's intrinsic fluorescence. mdpi.com |

Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action. Several biophysical techniques provide quantitative data on these interactions. nih.govunivr.it

Isothermal Titration Calorimetry (ITC) : ITC is a gold-standard method for characterizing the thermodynamics of binding interactions. numberanalytics.comnumberanalytics.com It directly measures the heat released or absorbed when the ligand (this compound) is titrated into a solution containing the target macromolecule. muni.cz A single ITC experiment can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event. units.it

Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time technique for monitoring binding kinetics. mdpi.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. The binding of the small molecule to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond structural analysis, NMR is a powerful tool for studying weak ligand-protein interactions, which are common in early-stage drug discovery. nih.govindico.kr Chemical shift perturbation (CSP) experiments, also known as ligand-observed or protein-observed NMR, can identify the binding site on the protein and determine the dissociation constant (Kₑ) by monitoring changes in the NMR spectrum upon titration of the ligand. indico.kr

Table 4: Comparison of Biophysical Techniques for Studying Ligand-Target Interactions

| Technique | Key Parameters Measured | Primary Advantages |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kₐ, n, ΔH, ΔS | Provides a complete thermodynamic profile in a single experiment; label-free, in-solution. muni.czunits.it |

| Surface Plasmon Resonance (SPR) | kₐ, kₑ, Kₑ | Real-time kinetic data; high sensitivity; requires small sample quantities. mdpi.comrsc.org |

| NMR Spectroscopy | Kₑ, binding site location | Can characterize very weak interactions; provides structural information on the binding site. nih.govindico.kr |

Q & A

Q. What are the established synthetic routes for Pyrazinecarbohydroxamic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via carboxylation or hydroxylamine substitution of pyrazine derivatives. For example, 2-pyrazinecarboxylic acid can be functionalized using hydroxylamine under controlled pH (4–6) and temperature (60–80°C) to introduce the hydroxamic acid moiety. Yield optimization requires precise stoichiometric ratios of reactants and inert atmospheres to prevent oxidation . Characterization via NMR and HPLC is critical to confirm purity (>95%) and structural integrity .

Q. What analytical methods are recommended for characterizing this compound in research settings?

Key methods include:

- HPLC-MS : To assess purity and detect trace impurities.

- FTIR and NMR : To confirm functional groups (e.g., hydroxamic acid -NH-O-H stretch at ~3200 cm⁻¹) and structural conformation.

- Thermogravimetric Analysis (TGA) : For stability evaluation under varying temperatures . Cross-validation with reference standards (e.g., CAS-registered compounds) is essential to avoid misidentification .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation exposure.

- First Aid : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How does this compound interact with metalloenzymes, and what experimental designs are suitable for studying inhibition kinetics?

The compound’s hydroxamic acid group chelates metal ions (e.g., Zn²⁺ in matrix metalloproteinases). To study inhibition:

- Use UV-Vis spectrophotometry to monitor enzyme activity (e.g., collagenase) with synthetic substrates like FRET peptides.

- Apply Michaelis-Menten kinetics to calculate IC₅₀ values.

- Control for pH (6–8) and ionic strength to mimic physiological conditions . Contradictions in inhibition efficacy across studies may arise from variations in enzyme sources or assay buffers .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Dose-Response Analysis : Test across a wide concentration range (nM to mM) to identify therapeutic windows.

- Cell Line Validation : Use multiple cell lines (e.g., cancer vs. normal) to assess selectivity.

- Meta-Analysis : Compare datasets using tools like PubMed and Scifinder to identify confounding variables (e.g., solvent effects, incubation time) .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vivo studies?

- pH Buffering : Maintain solutions at pH 5–6 to minimize hydrolysis.

- Lyophilization : Store as a lyophilized powder and reconstitute fresh before use.

- Additive Screening : Include antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to prevent metal-catalyzed degradation .

Q. What computational approaches predict the bioavailability and toxicity of this compound?

- Molecular Dynamics Simulations : Model interactions with blood plasma proteins (e.g., albumin).

- ADMET Prediction Tools : Use platforms like SwissADME or ProTox-II to estimate permeability (LogP), half-life, and hepatotoxicity . Experimental validation via in vitro Caco-2 cell assays is recommended .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.